Erycibenin D

Description

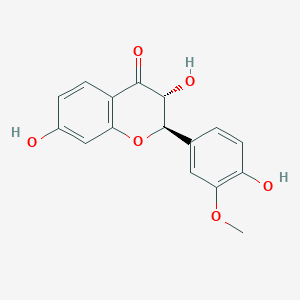

Erycibenin D is a flavanol derivative first isolated from the stems of Erycibe expansa, a plant native to Thailand . Structurally, it belongs to the flavonoid family, characterized by a 2-phenylchromen-4-one backbone with hydroxyl and methoxy substitutions. Its molecular formula is C₁₆H₁₄O₆, and it features a unique substitution pattern at positions 3', 4', and 7, contributing to its biological activity .

Properties

Molecular Formula |

C16H14O6 |

|---|---|

Molecular Weight |

302.28 g/mol |

IUPAC Name |

(2R,3R)-3,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C16H14O6/c1-21-13-6-8(2-5-11(13)18)16-15(20)14(19)10-4-3-9(17)7-12(10)22-16/h2-7,15-18,20H,1H3/t15-,16+/m0/s1 |

InChI Key |

OILXOIAGIWQYOO-JKSUJKDBSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H](C(=O)C3=C(O2)C=C(C=C3)O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(C(=O)C3=C(O2)C=C(C=C3)O)O)O |

Synonyms |

erycibenin D |

Origin of Product |

United States |

Comparison with Similar Compounds

Key structural differences :

- This compound’s flavanol backbone includes a saturated C2–C3 bond, unlike flavonols (e.g., quercetin) or flavones (e.g., luteolin) .

- Substitutions at 3', 4', and 7 distinguish it from genistein (isoflavone with 4',5,7-hydroxylation) and garbanzol (flavanonol with 3,4',7-hydroxylation) .

Anti-Inflammatory Activity

This compound inhibits NO production with IC₅₀ values comparable to luteolin (7.3–27.3 μM vs. 10–25 μM) but is less potent than quercetin (IC₅₀: ~5 μM) . Its mechanism likely involves suppression of inducible NO synthase (iNOS), similar to other flavonoids .

Antioxidant Capacity

While this compound’s free radical scavenging activity remains unquantified in available studies, related compounds like garbanzol and taxifolin exhibit strong DPPH radical scavenging (IC₅₀: 15–40 μg/mL) . Structural features such as hydroxyl group positioning correlate with antioxidant efficacy, suggesting this compound’s 3',4',7-trihydroxy configuration may confer moderate activity .

Pharmacokinetics and Stability

Limited data exist on this compound’s pharmacokinetics. However, flavanols generally exhibit poor bioavailability due to rapid metabolism, contrasting with isoflavones like genistein, which have better absorption profiles .

Q & A

Q. What methodologies are recommended for the initial structural characterization of Erycibenin D?

To establish the molecular structure of this compound, researchers should employ spectroscopic techniques such as nuclear magnetic resonance (NMR) for elucidating carbon-hydrogen frameworks, mass spectrometry (MS) for molecular weight determination, and X-ray crystallography for absolute stereochemical confirmation. These methods must be cross-validated with computational modeling (e.g., density functional theory) to resolve ambiguities. Experimental protocols should adhere to standardized reporting guidelines to ensure reproducibility .

Q. How can researchers identify knowledge gaps in existing studies on this compound?

Conduct a systematic literature review focusing on:

- Mechanistic studies : Identify under-explored pathways (e.g., signaling cascades, enzyme interactions).

- Bioactivity data : Compare efficacy across cell lines or animal models to highlight inconsistencies.

- Structural analogs : Evaluate whether derivatives of this compound have been sufficiently explored. Use tools like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks to refine gaps into actionable questions .

Q. What experimental controls are critical for assessing this compound’s bioactivity in vitro?

- Negative controls : Untreated cells or solvent-only groups to rule out solvent toxicity.

- Positive controls : Benchmark compounds with known activity (e.g., doxorubicin for cytotoxicity).

- Dose-response curves : Test at least five concentrations to establish IC50/EC50 values.

- Cell line validation : Use authenticated cell lines and include viability assays (e.g., MTT, ATP luminescence) .

Q. How should researchers design a robust pharmacokinetic study for this compound?

- ADME profiling : Use LC-MS/MS to quantify absorption, distribution, metabolism, and excretion in rodent models.

- Sampling intervals : Collect plasma/tissue samples at 0, 1, 2, 4, 8, 12, 24, and 48 hours post-administration.

- Toxicokinetics : Monitor organ histopathology and serum biomarkers (e.g., ALT, creatinine) to correlate exposure with toxicity .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

- Meta-analysis : Pool data from independent studies to identify confounding variables (e.g., assay conditions, cell passage numbers).

- Orthogonal validation : Use CRISPR/Cas9 gene editing to silence putative targets and assess phenotypic changes.

- Multi-omics integration : Combine transcriptomic, proteomic, and metabolomic datasets to map pathway interactions .

Q. What strategies optimize the synthetic yield of this compound while maintaining stereochemical purity?

- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., temperature, catalyst loading, solvent polarity).

- Chiral chromatography : Use HPLC with chiral stationary phases to isolate enantiomers.

- In-line analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of reaction intermediates .

Q. How should researchers address discrepancies in this compound’s efficacy between in vitro and in vivo models?

- Pharmacodynamic bridging : Compare target engagement (e.g., receptor occupancy) across models using radioligand binding assays.

- Bioavailability adjustments : Formulate this compound with enhancers (e.g., cyclodextrins for solubility) to mimic in vitro exposure.

- Tumor microenvironment modeling : Use 3D co-culture systems or patient-derived xenografts (PDX) to better replicate in vivo conditions .

Q. What computational approaches predict off-target interactions of this compound?

- Molecular docking : Screen against databases like ChEMBL or PubChem using AutoDock Vina.

- Machine learning : Train models on toxicity datasets (e.g., Tox21) to forecast hepatotoxicity or cardiotoxicity.

- Network pharmacology : Construct protein-protein interaction networks to identify secondary targets .

Data Analysis & Interpretation

Q. How can researchers statistically validate synergistic effects of this compound in combination therapies?

Q. What methods reconcile conflicting results in transcriptomic studies of this compound-treated cells?

- Batch effect correction : Apply ComBat or surrogate variable analysis (SVA) to normalize cross-study data.

- Pathway enrichment : Use DAVID or GSEA to identify consensus pathways across datasets.

- Single-cell RNA-seq : Resolve heterogeneity in cellular responses obscured by bulk sequencing .

Tables: Key Methodological Comparisons

| Analytical Challenge | Recommended Technique | Advantages | Limitations |

|---|---|---|---|

| Structural Elucidation | X-ray Crystallography | Absolute stereochemical resolution | Requires high-purity crystals |

| Bioactivity Screening | High-Content Imaging | Multiparametric readouts | High cost and data complexity |

| Metabolic Profiling | LC-HRMS with MetID software | Detects phase I/II metabolites | Limited coverage of unknown metabolites |

| Target Deconvolution | Thermal Proteome Profiling (TPP) | Identifies target engagement in lysates | Requires specialized instrumentation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.